恶烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

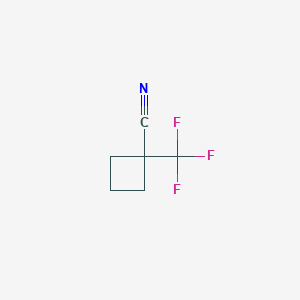

Oxetane-3-carboxamide, also known as 3-(hydroxymethyl)oxetane-3-carboxamide, is a chemical compound with the CAS Number: 2580179-94-6 . It has a molecular weight of 131.13 .

Synthesis Analysis

Oxetanes can be synthesized through various methods. One such method involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this compound, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the use of sodium anion of an NTs-sulfoximine . A 4-pot telescoped procedure to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate was developed using readily available starting materials .

Molecular Structure Analysis

Oxetane is a four-membered ring having an oxygen atom with an intrinsic ring strain of 106 kJ.mol −1, which adopts a planar structure with a puckering angle of only 8.7° at 140 K (10.7° at 90 K) .

Chemical Reactions Analysis

Oxetanes have been shown to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Physical And Chemical Properties Analysis

Oxetanes are known for their unique properties. They are strained heterocycles known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability . Increasing oxetane concentrations improved epoxide conversion and drastically lowered Tg of the resulting polymers .

科学研究应用

Drug Design

Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Synthesis of Biologically Active Compounds

The general and mild chemistry of oxetanes allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

Formation of Spirocycles

The methodology of oxetane formation has been applied to a variety of primary and secondary aliphatic, linear, and cyclic alcohols with different functional groups. Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .

Synthesis of Complex Alcohols

The oxetane formation methodology has been demonstrated with more complex alcohols such as pregnenolone or galactose . This reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .

Generation of Building Blocks for Molecular Diversity

Oxetanes have been used as surrogates of a carbonyl group in order to generate building blocks providing new opportunities of molecular diversity .

Chemotherapy Drugs

Oxetanes are present in the marketed chemotherapy drugs Taxol and Taxotere .

Kinase Inhibitor

Oxetanes are also present in a new kinase inhibitor GS-9876 .

Synthesis of Oxetane Derivatives

Oxetanes have been accessed through epoxide ring opening with trimethyloxosulfonium ylide. The 2-hydroxymethyloxetane motif was formed in good yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

作用机制

Target of Action

Oxetane-3-carboxamide is a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell immunity and promote immune tolerance, making IDO1 a significant target in cancer immunotherapy .

Mode of Action

It is known that oxetane-containing compounds can disrupt protein functions in cells . They can interact with their targets, leading to changes in the cell’s normal functions. For instance, they can disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Biochemical Pathways

Oxetane-3-carboxamide, like other oxetane-containing compounds, can influence various biochemical pathways. The most significant pathway is the tryptophan-kynurenine pathway, where IDO1 plays a crucial role . By inhibiting IDO1, Oxetane-3-carboxamide can prevent the degradation of tryptophan into kynurenine, thereby affecting the immune response .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxetane-3-carboxamide, potentially improving its bioavailability .

Result of Action

The result of Oxetane-3-carboxamide’s action is the inhibition of IDO1, which can lead to an enhanced immune response . This can be particularly beneficial in cancer treatment, where the immune system’s ability to recognize and destroy cancer cells is often suppressed .

Action Environment

The action of Oxetane-3-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the oxetane ring . Furthermore, the presence of other substances, such as proteins or other drugs, can also influence the efficacy of Oxetane-3-carboxamide .

安全和危害

未来方向

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery . The future directions of oxetane research could involve further exploration of its potential benefits, synthetic strategies, and potential pitfalls .

属性

IUPAC Name |

oxetane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYWQHQUOODDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)

![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)

![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)

![(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2373121.png)

![6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2373122.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)